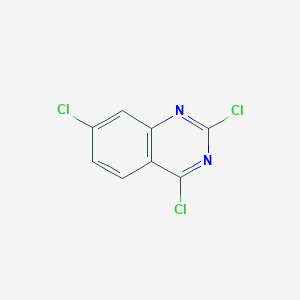

2,4,7-Trichloroquinazoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,7-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVNIGBXSLGABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289028 | |

| Record name | 2,4,7-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6625-94-1 | |

| Record name | 6625-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,4,7-Trichloroquinazoline

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,4,7-trichloroquinazoline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, reactivity, and characterization of this heterocyclic compound.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core properties are summarized in the tables below, providing a foundational dataset for its use in research and synthesis.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6625-94-1[1] |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.48 g/mol [2] |

| InChI | 1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H[2] |

| InChI Key | MFVNIGBXSLGABC-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 127 °C | [1][2] |

| Boiling Point | 309.1 °C (at 760 mmHg) | [2] |

| Density (Predicted) | 1.600 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -1.14 ± 0.30 | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Spectral Data (Predicted)

Table 3: Predicted Spectral Data

| Spectrum | Expected Characteristics |

| ¹H NMR | Aromatic protons would likely appear as multiplets or doublets of doublets in the δ 7.0-8.5 ppm range. The exact chemical shifts and coupling constants would depend on the electronic environment created by the three chlorine atoms. |

| ¹³C NMR | Aromatic carbons would be expected in the δ 120-150 ppm range. Carbons directly attached to chlorine and nitrogen atoms would show distinct chemical shifts. |

| IR Spectroscopy | Characteristic peaks for aromatic C-H stretching would be observed above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would be present in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for a molecule containing three chlorine atoms (M, M+2, M+4, M+6). |

Reactivity and Regioselectivity

The reactivity of this compound is characterized by the differential electrophilicity of its chlorinated carbon atoms. The C-4 position is the most electrophilic, followed by the C-2 and C-7 positions. This allows for regioselective substitution reactions, which are crucial for the synthesis of complex derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively employed to functionalize this compound in a stepwise manner. However, direct Suzuki coupling at the C-4 position can be challenging due to competitive hydrolysis under the reaction conditions. A more successful strategy involves an initial nucleophilic substitution at the C-4 position, followed by sequential palladium-catalyzed couplings at the C-2 and C-7 positions.[3]

For instance, treatment with a nucleophile like isopropyl mercaptan results in exclusive substitution at the C-4 position. The resulting thioether can then undergo regioselective arylation at the C-2 position, followed by a subsequent coupling at the C-7 position.[3]

Caption: Regioselective functionalization of this compound.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-4-chlorobenzoic acid. This method is adapted from the synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline.[4]

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Suspend 2-amino-4-chlorobenzoic acid in water.

-

Add acetic acid to the suspension.

-

Slowly add a solution of sodium cyanate (NaOCN) in water while stirring vigorously.

-

Continue stirring at room temperature for 30 minutes.

-

Add sodium hydroxide (NaOH) in portions while cooling the mixture.

-

Acidify the reaction mixture to a pH of approximately 4 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with water, and air-dry to yield 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

-

Reflux a mixture of 7-chloroquinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and phosphorus oxychloride (POCl₃) overnight.

-

Remove the excess POCl₃ by rotary evaporation.

-

Pour the residue into a mixture of ice and water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

Caption: General synthetic route for this compound.

References

2,4,7-Trichloroquinazoline: A Technical Guide for Researchers

CAS Number: 6625-94-1

This technical guide provides an in-depth overview of 2,4,7-trichloroquinazoline, a halogenated quinazoline derivative of interest to researchers in agrochemistry and drug discovery. The document outlines its chemical and physical properties, plausible synthetic routes, known biological activities, and potential mechanisms of action, with a focus on its role as a nematicidal agent and its potential for broader pharmacological investigation.

Chemical and Physical Properties

This compound is a solid organic compound. The following table summarizes its key chemical and physical properties.

| Property | Value |

| CAS Number | 6625-94-1 |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.48 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 127 °C |

| Boiling Point | 309.1 °C at 760 mmHg (Predicted) |

| Storage Conditions | -20°C, sealed storage, away from moisture |

Synthesis

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process:

-

Cyclization: 2-amino-4-chlorobenzonitrile can undergo cyclization to form 7-chloro-quinazoline-2,4-dione. This can be achieved by reacting it with a source of carbonyl groups, such as phosgene, triphosgene, or urea, under appropriate conditions.[1]

-

Chlorination: The resulting 7-chloro-quinazoline-2,4-dione can then be chlorinated to yield this compound. Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[2][3][4]

The following Graphviz diagram illustrates the proposed synthetic workflow.

References

- 1. scispace.com [scispace.com]

- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

2,4,7-Trichloroquinazoline chemical structure and IUPAC name

This guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 2,4,7-trichloroquinazoline, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. In this specific compound, chlorine atoms are substituted at the 2, 4, and 7 positions of the quinazoline ring system.

IUPAC Name: this compound[1]

Chemical Structure:

The structural formula for this compound is C₈H₃Cl₃N₂.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Weight | 233.48 g/mol | [1][2] |

| Melting Point | 127 °C | [1][3] |

| Boiling Point | 309.1 ± 24.0 °C (Predicted) | [3] |

| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -1.14 ± 0.30 (Predicted) | [3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: In a suitable reaction vessel, suspend 2-amino-4-chlorobenzoic acid in water.

-

Addition of Reagents: To this suspension, add acetic acid. Subsequently, add a solution of sodium cyanate (NaOCN) in water dropwise while stirring vigorously with a mechanical stirrer.

-

Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Basification: Add sodium hydroxide (NaOH) in small portions to the mixture.

-

Acidification: Cool the reaction mixture and then add concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 4. This will cause the product to precipitate.

-

Isolation: Separate the precipitate by filtration, wash it with water, and dry it under a vacuum to yield 7-chloroquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, mix the 7-chloroquinazoline-2,4(1H,3H)-dione obtained from the previous step with N,N-diethylaniline and phosphorus oxychloride (POCl₃).

-

Reflux: Heat the mixture to reflux and maintain it overnight.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess POCl₃ by rotary evaporation.

-

Workup: Carefully pour the residue into a mixture of ice and water. This will cause the crude product to precipitate.

-

Purification: Collect the precipitate by filtration, wash it with water, and then dry it. The crude this compound can be further purified by recrystallization from a suitable solvent like acetone to obtain the final product.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the quinazoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Quinoline and quinazoline alkaloids have demonstrated a broad spectrum of activities, including antitumor, antiparasitic, antibacterial, and antifungal properties.[5]

Derivatives of 7-chloroquinoline, a structurally related core, are extensively studied for various therapeutic applications, including as anticancer and antimalarial agents.[6] For instance, 4,7-dichloroquinoline is a key intermediate in the synthesis of the antimalarial drugs chloroquine and hydroxychloroquine.[7] Given these precedents, this compound holds potential as a scaffold for the development of novel therapeutic agents, and its biological activities warrant further investigation.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

References

- 1. This compound | 6625-94-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 6625-94-1 [m.chemicalbook.com]

- 4. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

2,4,7-Trichloroquinazoline: A Technical Guide to its Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,7-trichloroquinazoline, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific historical discovery of this isomer is not extensively documented in readily available literature, this guide outlines a plausible synthetic pathway based on established quinazoline chemistry. It includes detailed, inferred experimental protocols, a summary of its known physical and chemical properties, and discusses its potential significance within the broader context of biologically active quinazoline derivatives. The information is presented to be a valuable resource for researchers working with chlorinated quinazolines and related scaffolds.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] The fusion of a benzene ring and a pyrimidine ring creates a versatile platform for designing molecules with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[2] The introduction of halogen atoms, particularly chlorine, onto the quinazoline ring system can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[3] This often leads to enhanced potency and altered selectivity for biological targets. This compound, as a poly-chlorinated derivative, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.

Historical Context and Discovery

Detailed historical accounts of the initial synthesis and discovery of this compound are not prominently featured in the scientific literature. Its existence and synthesis are noted in chemical databases and supplier information, but a seminal discovery paper is not readily identifiable. It is likely that this compound was first synthesized as part of broader investigations into polychlorinated quinazolines and their utility as chemical building blocks.

A Chinese patent, CN102584721A, describes the synthesis of various polychlorinated quinazolines, such as 2,4,8-trichloroquinazoline and 2,4,5,7-tetrachloroquinazoline.[4] This patent provides a general and plausible synthetic methodology that can be adapted for the preparation of the 2,4,7-isomer. The methods outlined in this patent and other literature for the synthesis of related compounds form the basis of the experimental protocols detailed in this guide.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 6625-94-1 | [5] |

| Molecular Formula | C₈H₃Cl₃N₂ | [5] |

| Molecular Weight | 233.48 g/mol | [6] |

| Melting Point | 127 °C | [5] |

| Boiling Point | 309.1 °C at 760 mmHg | [5] |

| Appearance | Solid | [5] |

| Purity | >95% | [5] |

| Storage Temperature | -20°C | [5] |

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from a readily available substituted anthranilic acid. The general strategy involves the formation of a quinazolinedione intermediate, followed by chlorination.

Detailed Experimental Protocols

The following experimental protocols are inferred from established methods for the synthesis of analogous polychlorinated quinazolines. Researchers should consider these as a starting point and may need to optimize conditions for their specific laboratory setup.

Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

This procedure is adapted from general methods for the synthesis of quinazolinediones from anthranilic acids.

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Urea

-

High-boiling point solvent (e.g., mineral oil or diphenyl ether)

Procedure:

-

A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and urea (3-5 equivalents) is heated in a high-boiling point solvent.

-

The reaction mixture is heated to 180-200°C and maintained at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled to room temperature, and the solid precipitate is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The product, 7-chloroquinazoline-2,4(1H,3H)-dione, is dried under vacuum.

Synthesis of this compound

This chlorination step is a common method for converting quinazolinediones to their corresponding dichloro derivatives.

Materials:

-

7-Chloroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

7-Chloroquinazoline-2,4(1H,3H)-dione (1 equivalent) is suspended in an excess of phosphorus oxychloride (5-10 equivalents).

-

A catalytic amount of N,N-dimethylaniline may be added.

-

The mixture is heated to reflux (approximately 110°C) and maintained for 4-6 hours, or until the reaction is complete by TLC.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Spectroscopic Data (Predicted)

While specific, published spectroscopic data for this compound is scarce, the following are predicted characteristic signals based on its structure and data for similar compounds.

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear as a set of coupled doublets and a doublet of doublets in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Aromatic and quinazoline carbons would appear in the range of δ 120-160 ppm. The carbons attached to chlorine atoms would show characteristic shifts. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z 232, with characteristic isotopic peaks for the three chlorine atoms (M+2, M+4, M+6). |

Biological Activity and Drug Development Context

While there is a lack of specific biological activity data for this compound itself, the broader class of chlorinated quinazolines has demonstrated significant potential in drug discovery.

-

Anticancer Activity: Many 2,4-disubstituted quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are implicated in cancer cell proliferation. The chlorine atoms on the quinazoline ring can influence the binding affinity and selectivity of these inhibitors.

-

Antimalarial Activity: The quinoline and quinazoline scaffolds are central to many antimalarial drugs. Chloroquine, a well-known antimalarial, features a 7-chloroquinoline core. It is plausible that derivatives of this compound could be explored for their antimalarial properties.

-

Antimicrobial Activity: Various substituted quinazolines have shown promising activity against a range of bacteria and fungi. The lipophilicity imparted by the chlorine atoms could enhance the ability of derivatives to penetrate microbial cell membranes.

The reactivity of the chlorine atoms at the 2 and 4 positions of this compound makes it a versatile intermediate for the synthesis of libraries of compounds for screening against various biological targets. The 7-chloro substituent provides an additional point for modulation of the molecule's properties.

Conclusion

This compound is a valuable, though not extensively historically documented, chemical entity. Its significance lies in its potential as a versatile intermediate for the synthesis of novel, biologically active molecules. The plausible synthetic pathway, derived from established quinazoline chemistry, provides a clear route to its preparation. The presence of three chlorine atoms offers multiple points for chemical modification, making it an attractive scaffold for the development of new therapeutic agents in areas such as oncology, infectious diseases, and beyond. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related polychlorinated quinazolines.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,7-Trichloroquinazoline Derivatives and Analogs for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activity, and therapeutic potential of 2,4,7-trichloroquinazoline derivatives, providing a critical resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

The quinazoline scaffold is a cornerstone in the development of contemporary therapeutics, with numerous derivatives finding application as potent and selective inhibitors of a range of biological targets. Among these, the this compound core represents a versatile platform for the generation of novel bioactive molecules. The strategic placement of chlorine atoms at the 2, 4, and 7-positions provides multiple reactive sites for synthetic modification, enabling the creation of diverse chemical libraries for biological screening. This guide offers a comprehensive exploration of the synthesis, quantitative biological data, and mechanistic insights into this compound derivatives and their analogs, with a particular focus on their burgeoning role in cancer therapy through the inhibition of key signaling pathways.

Synthesis and Chemical Reactivity

The this compound core serves as a key intermediate for the synthesis of a wide array of substituted quinazoline derivatives. The differential reactivity of the chlorine atoms at the C2, C4, and C7 positions allows for regioselective substitution, which is a critical aspect in the rational design of targeted therapeutic agents.

A versatile and efficient method for the functionalization of the this compound scaffold is through palladium-catalyzed cross-coupling reactions. This approach enables the sequential and regioselective introduction of various aryl and heteroaryl moieties, providing access to novel and structurally diverse compounds.

Experimental Protocol: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

A key strategy for the selective functionalization of this compound involves a sequential palladium-catalyzed Suzuki cross-coupling reaction. This protocol allows for the introduction of different substituents at the C2, C4, and C7 positions.

Step 1: Synthesis of 4-substituted-2,7-dichloroquinazolines

Due to the high electrophilicity of the C4 position, direct Suzuki coupling at this site can be challenging due to competing hydrolysis. A more effective approach involves an initial nucleophilic substitution at C4, followed by cross-coupling at the C2 and C7 positions.

Step 2: Regioselective C2 Arylation

Following substitution at the C4 position, the C2 position becomes the next most favorable site for palladium-catalyzed arylation.

-

Reaction Conditions: A mixture of the 4-substituted-2,7-dichloroquinazoline, an appropriate arylboronic acid (1.2 equivalents), palladium(II) acetate (5 mol%), and triphenylphosphine (15 mol%) in a suitable solvent system (e.g., toluene/water) is heated at 75 °C. A base such as sodium carbonate is required to facilitate the transmetalation step.

-

Outcome: This reaction typically proceeds with high yields, selectively providing the 2-aryl-4-substituted-7-chloroquinazoline.

Step 3: C7 Arylation

The final substitution at the C7 position requires more forcing reaction conditions due to its lower reactivity compared to the C2 and C4 positions.

-

Reaction Conditions: The 2,4-disubstituted-7-chloroquinazoline is reacted with an arylboronic acid in the presence of a more active palladium catalyst system, such as one employing a bulky electron-rich phosphine ligand (e.g., SPhos), and a stronger base (e.g., potassium phosphate) at elevated temperatures (e.g., 100 °C).

-

Outcome: This final cross-coupling step furnishes the fully substituted 2,4,7-triarylquinazoline derivative.[1]

Synthesis of 2,4-dichloroquinazoline derivatives has also been achieved through a one-pot reaction of a substituted aniline with triphosgene under alkaline conditions, followed by the addition of a suitable reagent to yield the final product. This method is noted for its high yield, mild reaction conditions, and suitability for large-scale production.[2]

Biological Activity and Therapeutic Potential

Derivatives of the quinazoline scaffold are well-established as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies. The this compound core, in particular, has been explored as a template for the design of inhibitors of key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Anticancer Activity

Numerous studies have demonstrated the significant anticancer potential of quinazoline derivatives. While specific data for a broad range of this compound analogs is still emerging, the general class of chloro-substituted quinazolines has shown promising activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Chloro-Substituted Quinazoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Chloro-4-anilino-quinazoline derivative 16 | Various cancer cell lines | Low micromolar range | [3] |

| Quinazoline-chalcone 14g (2-chloro-4-anilinoquinazoline derivative) | K-562 (Leukemia) | 0.622 | [4] |

| RPMI-8226 (Leukemia) | <1.81 | [4] | |

| HCT-116 (Colon Cancer) | <1.81 | [4] | |

| LOX IMVI (Melanoma) | <1.81 | [4] | |

| MCF7 (Breast Cancer) | <1.81 | [4] | |

| Pyrimidodiazepine 16c (derived from 2-chloro-4-anilinoquinazoline) | Various cancer cell lines | High cytotoxic activity | [4] |

| 2-Thioquinazolinone derivative A | HCT-116 (Colon Cancer) | 4.47 | [5] |

| HeLa (Cervical Cancer) | 7.55 | [5] | |

| MCF-7 (Breast Cancer) | 4.04 | [5] | |

| Quinazoline-oxymethyltriazole 8a | HCT-116 (Colon Cancer) | 10.72 (48h), 5.33 (72h) | [5] |

| HepG2 (Liver Cancer) | 17.48 (48h), 7.94 (72h) | [5] | |

| MCF-7 (Breast Cancer) | 12.96 (72h) | [5] | |

| Quinazoline-oxymethyltriazole 8f | MCF-7 (Breast Cancer) | 21.29 (48h) | [5] |

Kinase Inhibitory Activity

The primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases that are crucial for tumor growth and survival. EGFR and VEGFR are prominent targets for this class of compounds.

Table 2: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| 2-Thioquinazolinone derivative A | Hsp90 | 25.07 | [5] |

| EGFR | 38.5 | [5] | |

| VEGFR-2 | 126.95 | [5] | |

| Topoisomerase-2 | 25.85 | [5] | |

| 2,4-Disubstituted quinazoline derivative 11d | VEGFR2 | 5490 | [6] |

| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one 8b | EGFR-TK | 1.37 | [7] |

| 2-phenyl-4-anilino-substituted-quinazoline I | BCRP | 130 | [8] |

| 4-anilino-2-substituted quinazoline Qr | Tubulin polymerization | 2450 | [8] |

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of this compound derivatives and their analogs is intrinsically linked to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. The primary targets for this class of compounds are receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a common feature of many cancers.

This compound derivatives function as ATP-competitive inhibitors at the kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways. By blocking these pathways, these compounds can effectively inhibit cancer cell proliferation and induce apoptosis.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are the primary drivers of angiogenesis, the formation of new blood vessels. In the context of cancer, tumor cells secrete VEGF to stimulate the growth of new blood vessels that supply the tumor with essential nutrients and oxygen, facilitating its growth and metastasis.

By inhibiting the kinase activity of VEGFR, this compound derivatives can block the downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, within endothelial cells. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor-induced angiogenesis.[6][9][10][11][12]

Experimental Workflows

The discovery and development of novel this compound derivatives as therapeutic agents follow a structured workflow, from initial synthesis to biological evaluation.

This workflow begins with the synthesis of the core this compound scaffold, followed by the generation of a library of analogs through regioselective substitution reactions. These compounds are then structurally characterized and subjected to a battery of in vitro biological assays to determine their anticancer activity and kinase inhibitory potency. Promising candidates are further investigated to elucidate their mechanism of action and impact on cellular signaling pathways. The data from these studies inform structure-activity relationship (SAR) analyses, guiding the design and synthesis of next-generation compounds with improved efficacy and selectivity in a lead optimization cycle.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors with significant therapeutic potential, particularly in the field of oncology. The ability to perform regioselective substitutions at the 2, 4, and 7-positions allows for fine-tuning of the pharmacological properties of the resulting derivatives, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on expanding the chemical diversity of this compound analogs and conducting comprehensive biological evaluations to identify novel compounds with superior efficacy against a broader range of cancer types. Further elucidation of the specific interactions between these inhibitors and their target kinases through structural biology studies will be invaluable for guiding rational drug design. Moreover, exploring the potential of these compounds to overcome drug resistance mechanisms associated with existing kinase inhibitors will be a critical area of investigation. Ultimately, continued interdisciplinary efforts in synthetic chemistry, molecular biology, and pharmacology will be essential to fully realize the therapeutic promise of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2,4,7-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7-Trichloroquinazoline has been identified as a novel nematicidal agent with a targeted mechanism of action against a crucial metabolic enzyme in nematodes. This technical guide provides a comprehensive overview of its core mechanism, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development efforts in the field of nematicide discovery.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mechanism of action of this compound is the inhibition of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production in nematodes.

By inhibiting SDH, this compound disrupts the electron flow from succinate to the ubiquinone pool, which in turn impairs the generation of ATP. This disruption of cellular respiration leads to paralysis and ultimately death of the nematodes.[1] The specificity of this compound for nematode SDH over that of other organisms, such as mammals, is a key area of ongoing research and is crucial for its development as a selective and safe nematicide.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of Succinate Dehydrogenase in the mitochondrial electron transport chain and the consequences of its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against nematode Succinate Dehydrogenase has been quantified through enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value.

| Compound | Target | Organism | IC50 (µM) | Reference |

| This compound | SDH | Caenorhabditis elegans | 19.6 | [1] |

Experimental Protocols

Disclaimer: The specific, detailed experimental protocols from the primary research article identifying the nematicidal activity of this compound are not publicly available. The following protocols are representative methodologies for virtual screening and in vitro SDH inhibition assays, providing a framework for researchers in this area.

Virtual Screening for the Identification of SDH Inhibitors

The identification of this compound as a potential SDH inhibitor was the result of a virtual screening campaign.[1] The general workflow for such a process is outlined below.

Protocol:

-

Homology Modeling:

-

Obtain the amino acid sequence of the target nematode SDH (e.g., from Caenorhabditis elegans).

-

Use a homology modeling server or software (e.g., SWISS-MODEL, MODELLER) to build a 3D model of the protein, using a known crystal structure of a related SDH as a template.

-

Validate the quality of the generated model using tools such as PROCHECK and Ramachandran plots.

-

-

Pharmacophore Model Generation:

-

Identify the key features of the ligand-binding pocket of the SDH model.

-

Generate a pharmacophore model based on these features, which may include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

-

-

Virtual Screening:

-

Utilize a large chemical library (e.g., ChemBridge) for in silico screening.

-

Filter the library against the generated pharmacophore model to select compounds with matching chemical features.

-

-

Molecular Docking:

-

Perform molecular docking studies on the filtered compounds using software like AutoDock or Glide.

-

Dock the compounds into the active site of the SDH model to predict their binding affinity and orientation.

-

Rank the compounds based on their docking scores and visual inspection of the binding poses.

-

-

Hit Selection and In Vitro Validation:

-

Select a subset of the top-ranking compounds for experimental validation.

-

Purchase or synthesize the selected compounds.

-

Perform in vitro enzymatic assays to determine their actual inhibitory activity against SDH.

-

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

The following is a general protocol for determining the IC50 of a compound against SDH, based on spectrophotometric measurement of the reduction of an artificial electron acceptor.

Materials:

-

Mitochondrial fraction isolated from the target nematode (e.g., C. elegans).

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.

-

Succinate solution (substrate).

-

2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor).

-

Phenazine methosulfate (PMS) solution (intermediate electron carrier).

-

Test compound (this compound) dissolved in DMSO.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 600 nm.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare working solutions of succinate, DCPIP, and PMS in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Mitochondrial fraction (containing SDH)

-

Serial dilutions of the test compound or DMSO (for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

-

Initiation of Reaction:

-

To each well, add a mixture of succinate, DCPIP, and PMS to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode using a microplate reader. The reduction of DCPIP leads to a loss of blue color.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound represents a promising lead compound for the development of new nematicides. Its targeted inhibition of Succinate Dehydrogenase, a vital enzyme in nematode metabolism, provides a clear mechanism of action. The quantitative data available confirms its potency at a micromolar level. The experimental workflows and protocols detailed in this guide offer a foundation for further investigation into its efficacy, selectivity, and potential for structural optimization to enhance its nematicidal properties. Continued research in this area is crucial for the development of effective and environmentally safer alternatives to current nematicidal agents.

References

Potential Biological Targets of 2,4,7-Trichloroquinazoline: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity and specific molecular targets of 2,4,7-trichloroquinazoline are not extensively available in peer-reviewed literature. This guide provides a comprehensive overview of potential therapeutic targets based on the well-documented activities of structurally related quinazoline and dichloroquinoline derivatives. The information presented herein is intended to serve as a predictive analysis to inform and guide future research endeavors.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The presence of chlorine atoms on the quinazoline ring, as in this compound, can significantly influence its physicochemical properties and target interactions, often enhancing potency and modulating selectivity. This document synthesizes available data on analogous compounds to postulate likely therapeutic targets and mechanisms of action for this compound.

Potential Target Classes and Mechanisms of Action

Based on structure-activity relationships of similar compounds, this compound could potentially interact with several classes of biological targets:

-

Protein Kinases: Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer. Key kinase targets for quinazoline-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and BRAF kinase.[1][2] The 4-anilinoquinazoline scaffold, in particular, has been a cornerstone in the development of kinase inhibitors.[3]

-

Antiparasitic Targets: The quinoline and quinazoline cores are found in numerous antiparasitic agents. For instance, chloroquine, a 4-aminoquinoline, is a well-known antimalarial drug.[4][5][6] Derivatives of these scaffolds have shown activity against various parasites, including Leishmania mexicana and Trypanosoma cruzi.[7][8] The mechanism often involves interference with vital parasite processes like heme detoxification.[7][9]

-

Antiviral Targets: Recent studies have explored quinazolinone derivatives for their antiviral properties, including activity against coronaviruses like SARS-CoV-2 and MERS-CoV.[10] While the exact molecular targets are still under investigation, these compounds have shown potent inhibitory effects in cell-based assays.

-

DNA Intercalators and Topoisomerase Inhibitors: Certain quinazoline derivatives have been shown to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and organization.[11] This mechanism is a common feature of many anticancer drugs.

-

Other Potential Targets: The broad biological activity of quinazolines suggests they may interact with other targets, including G-protein coupled receptors and various enzymes. Some derivatives have been investigated for their anti-inflammatory, antibacterial, and anticonvulsant properties.[12]

Quantitative Data for Structurally Related Compounds

The following table summarizes the inhibitory activities of various quinazoline derivatives against a range of biological targets. This data provides a reference for the potential potency of this compound.

| Compound Class | Specific Derivative | Target | Assay Type | IC50 / GI50 | Reference |

| Quinazolinone N-acetohydrazides | Compound 16 | VEGFR-2 | Kinase Assay | 0.29 µM | [1][2] |

| FGFR-1 | Kinase Assay | 0.35 µM | [1][2] | ||

| BRAF | Kinase Assay | 0.47 µM | [1][2] | ||

| BRAFV600E | Kinase Assay | 0.30 µM | [1][2] | ||

| NCI-60 Cell Lines | Growth Inhibition | 1.64 µM | [1] | ||

| 4-Anilino-2-vinylquinazolines | Compound 17a | VEGFR-2 | Kinase Assay | 60.27 nM | [1] |

| HCT-116, HepG-2, MCF-7 | Cytotoxicity | 4.92 - 11.31 µM | [1] | ||

| 6,7-dimethoxy-4-anilinoquinazolines | Methylbenzamide compound 27 | VEGFR-2 | Kinase Assay | 0.016 ± 0.002 µM | [1][2] |

| 2-Amino-quinazolin-4(3H)-one | 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | Immunofluorescent Assay | < 0.25 µM | [10] |

| MERS-CoV | Immunofluorescent Assay | < 1.1 µM | [10] | ||

| 1,2,4-triazolo[4,3-c]quinazolines | Compounds 14c, 14d, 14e, 15b, 18b, 18c, 19b | HCT-116, HepG-2, MCF-7 | Cytotoxicity | 5.22 - 24.24 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel compounds. Below are representative protocols for key assays, based on those cited for related quinazoline derivatives.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

-

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

-

Materials: Recombinant human VEGFR-2 kinase domain, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay (Example: SARS-CoV-2)

-

Objective: To evaluate the ability of a test compound to inhibit viral replication in a host cell line.

-

Materials: Vero cells (or other susceptible cell line), SARS-CoV-2 virus stock, cell culture medium, test compound, and reagents for immunofluorescence staining (e.g., antibodies against viral proteins).

-

Procedure:

-

Seed Vero cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a short pre-incubation period.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).

-

Fix the cells and perform immunofluorescence staining using an antibody targeting a viral protein (e.g., nucleocapsid protein).

-

Image the plates using a high-content imaging system to quantify the number of infected cells.

-

Calculate the percentage of infection inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

MTT Cytotoxicity Assay

-

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Experimental Workflow Diagram

Caption: A proposed experimental workflow for the biological evaluation of this compound.

References

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Chloro-Substituted Quinazolines: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characteristics of chloro-substituted quinazolines, with a focus on providing a predictive framework for the analysis of 2,4,7-trichloroquinazoline. Despite a thorough search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This absence of data suggests that the compound may be novel or not yet fully characterized in published literature.

To address the core need for spectroscopic information for researchers working with this class of compounds, this guide presents a comparative analysis of closely related, well-characterized chloro-substituted quinoline and quinazoline analogues. The provided data for compounds such as 2,4-dichloroquinoline, 4,7-dichloroquinoline, and 2,4-dichloro-7-fluoroquinazoline can be used to infer the expected spectral properties of this compound. Detailed experimental protocols for spectroscopic analysis are also provided, alongside a general workflow for the characterization of newly synthesized compounds.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for chloro-substituted quinoline and quinazoline derivatives that are structurally analogous to this compound. This data serves as a reference for predicting the spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Chloro-Substituted Quinolines and Quinazolines

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4,7-dichloro-8-nitro-2-(trifluoromethyl)quinoline | CDCl₃ | 8.85-8.84 (d, J = 4.78 Hz, 1H), 8.29-8.27 (d, J = 9.17 Hz, 1H), 7.70-7.68 (d, J = 9.18 Hz, 1H), 7.62-7.61 (d, J = 4.79 Hz, 1H) | 152.9, 143.1, 141.2, 128.5, 127.1, 126.8, 125.7, 123.2, 123.2 |

| 4-azido-7-chloroquinoline [1] | CDCl₃ | 8.82 (1H, d, J = 4.9 Hz), 8.09 (1H, d, J = 2.4 Hz), 8.01 (1H, d, J = 9.3 Hz), 7.49 (1H, dd, J = 2.4 and 9.3 Hz), 7.12 (1H, d, J = 4.9 Hz)[1] | 150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, 108.7[1] |

| 2-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanol | CD₃OD | 8.31 (d, J = 5.58 Hz, 1H), 7.30-7.28 (d, J = 9.08 Hz, 1H), 7.25-7.23 (d, J = 9.05 Hz, 1H), 6.54 (d, J = 5.57 Hz, 1H), 3.84 (t, J = 5.84 Hz, 2H), 3.48 (t, J = 5.87 Hz, 1H)[2] | 152.7, 147.6, 141.5, 139.4, 126.5, 119.0, 116.2, 110.1, 99.8, 60.8, 46.2[2] |

Note: The numbering of atoms for the assignment of NMR signals may vary between different publications and compounds.

Infrared (IR) Spectroscopy Data

Table 2: Key IR Absorption Bands for Chloro-Substituted Quinolines and Quinazolines

| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| 4,7-Dichloroquinoline [3] | Aromatic C-H stretch | 3100-3000 |

| C=C and C=N stretching | 1600-1450 | |

| C-Cl stretch | 850-550 | |

| 2,4-Dichloro-6,7-dimethoxyquinazoline [4] | Aromatic C-H stretch | ~3050 |

| C=N stretching | ~1610 | |

| C-O stretching (methoxy) | ~1250, ~1050 | |

| C-Cl stretch | ~800 | |

| N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [1] | N-H stretch | 3448[1] |

| C=O stretch | 1674[1] | |

| C=C stretching | 1612[1] | |

| N-H bending | 1550, 1512, 1411[1] |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Chloro-Substituted Quinolines

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Ions (m/z) |

| 4,7-Dichloroquinoline [5] | Electron Ionization | 197, 199[3] | 162[3] |

| Chloroquine [6] | Electron Ionization | 319 (M+) | Not specified |

| 4,7-dichloro-8-nitro-2-(trifluoromethyl)quinoline | ESI-TOF/MS | 242.9711 ([M+H]+) | Not specified |

Note: The presence of chlorine atoms will result in characteristic isotopic patterns in the mass spectrum, with the ratio of [M]+ to [M+2]+ peaks being approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms.

Experimental Protocols

The following sections describe typical experimental methodologies for the spectroscopic analysis of small organic molecules, based on protocols reported for related quinoline and quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a 300, 400, 500, or 600 MHz spectrometer.[1][7] The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS). For ¹H NMR, data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy

IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer.[1][7] Samples can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, as a KBr pellet, or as a solution in a suitable solvent. The spectra are typically recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, including Electron Ionization (EI) or Electrospray Ionization (ESI).[8] High-Resolution Mass Spectrometry (HRMS) is often used to determine the elemental composition of the molecule by providing a highly accurate mass measurement.[1][7] The results are reported as the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: A flowchart illustrating the typical sequence of spectroscopic analyses performed to elucidate the structure of a newly synthesized chemical compound.

Conclusion

While direct spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides a robust starting point for researchers in the field. By presenting a comparative analysis of the NMR, IR, and MS data of structurally similar chloro-substituted quinazolines and quinolines, it is possible to predict the key spectral features of the target compound. The outlined experimental protocols and the general workflow for spectroscopic analysis further equip researchers with the necessary information to characterize this compound and its derivatives as they are synthesized and investigated for their potential applications in drug development and other scientific disciplines.

References

- 1. mdpi.com [mdpi.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-6,7-dimethoxyquinazoline [webbook.nist.gov]

- 5. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 6. Chloroquine [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,4,7-Trichloroquinazoline

This technical guide provides a comprehensive overview of a primary synthetic pathway for 2,4,7-trichloroquinazoline, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The pathway commences with the cyclization of 2-amino-4-chlorobenzoic acid to form the intermediate, 7-chloro-1H-quinazoline-2,4-dione. This intermediate subsequently undergoes chlorination to yield the final product, this compound. This method is advantageous due to the availability of the starting materials and the generally high yields obtained in each step.

Logical Workflow of the Synthesis

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound. The protocols are adapted from established methods for analogous halogenated quinazolines.[1]

Step 1: Synthesis of 7-chloro-1H-quinazoline-2,4-dione

This step involves the cyclization of 2-amino-4-chlorobenzoic acid in the presence of sodium cyanate.

Materials:

-

2-amino-4-chlorobenzoic acid

-

Sodium cyanate (NaOCN)

-

Acetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a suspension of 2-amino-4-chlorobenzoic acid (1.0 eq) in water.

-

Add acetic acid to the suspension.

-

Under vigorous stirring, add a solution of sodium cyanate (2.5 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium hydroxide (approx. 18.5 eq) in small portions, ensuring the temperature is maintained at room temperature.

-

Cool the reaction mixture and then add concentrated hydrochloric acid dropwise until the pH reaches approximately 4. Vigorous foaming may occur.

-

The precipitate formed is collected by filtration, washed with water, and dried under vacuum to yield 7-chloro-1H-quinazoline-2,4-dione. This intermediate is typically used in the next step without further purification.

Step 2: Chlorination to this compound

This step converts the quinazolinedione intermediate to the final trichlorinated product using phosphorus oxychloride.

Materials:

-

7-chloro-1H-quinazoline-2,4-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 7-chloro-1H-quinazoline-2,4-dione (1.0 eq), N,N-diethylaniline (1.01 eq), and phosphorus oxychloride (a significant excess, acting as both reagent and solvent).

-

Heat the mixture to reflux and maintain for several hours (e.g., overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the excess phosphorus oxychloride by rotary evaporation.

-

Carefully pour the residue into a mixture of ice and water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of halogenated quinazolines, which can be expected to be similar for the 7-chloro analogues.

Table 1: Reagents and Molar Ratios for the Synthesis of 7-halo-quinazoline-2,4(1H,3H)-dione

| Reagent | Molecular Weight ( g/mol ) | Molar Ratio (eq) |

| 2-amino-4-halobenzoic acid | - | 1.0 |

| Sodium Cyanate | 65.01 | 2.5 |

| Sodium Hydroxide | 40.00 | ~18.5 |

Table 2: Reagents and Conditions for the Chlorination Step

| Reagent/Parameter | Value |

| 7-halo-quinazoline-2,4(1H,3H)-dione (eq) | 1.0 |

| N,N-diethylaniline (eq) | 1.01 |

| Phosphorus Oxychloride | Excess |

| Reaction Temperature | Reflux |

| Reaction Time | Overnight |

| Expected Yield | ~94%[1] |

Concluding Remarks

The described two-step synthesis pathway provides a reliable and efficient method for the production of this compound. The procedures are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. The resulting this compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

2,4,7-Trichloroquinazoline: A Technical Guide to Theoretical Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4,7-Trichloroquinazoline is a halogenated quinazoline derivative with potential applications in medicinal chemistry and drug discovery. The quinazoline scaffold is a prominent feature in numerous biologically active compounds, including approved drugs for cancer therapy. The substitution pattern of chlorine atoms on the quinazoline ring is expected to significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the theoretical properties, a proposed synthetic route, and a discussion of the potential biological targets of this compound, drawing upon existing literature for analogous compounds.

Theoretical Properties and Computational Analysis

While specific experimental and extensive theoretical data for this compound are not widely available in the public domain, its properties can be predicted and analyzed using computational chemistry methods that are well-established for quinazoline derivatives.

1.1. Physicochemical Properties

A summary of basic physical and chemical properties is presented in Table 1. These values are largely predicted and serve as a preliminary guide.

| Property | Value | Source |

| CAS Number | 6625-94-1 | Public Databases |

| Molecular Formula | C8H3Cl3N2 | Calculated |

| Molecular Weight | 233.48 g/mol | Calculated |

| Melting Point | 127 °C | Predicted |

| Boiling Point | 309.1 °C at 760 mmHg | Predicted |

1.2. Computational Chemistry Protocols

To gain deeper insights into the molecular properties of this compound, quantum chemical calculations can be employed. A typical workflow for such an analysis is outlined below.

Workflow for Theoretical Property Calculation:

Caption: A typical computational workflow for the theoretical analysis of a small molecule like this compound.

1.2.1. Molecular Geometry Optimization:

The three-dimensional structure of this compound can be optimized using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. This will provide information on bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

1.2.2. Electronic Structure Analysis:

Once the geometry is optimized, various electronic properties can be calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge distribution, and hybridization.

1.3. Predicted Spectroscopic Data

Computational methods can also predict spectroscopic data, which can be compared with experimental results for structural validation.

-

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

-

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the optimized geometry to predict the major peaks in the IR spectrum.

-

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Synthesis and Characterization

2.1. Proposed Synthetic Pathway

A potential route could involve the chlorination of a suitable quinazolinone precursor. A general scheme is presented below.

Logical Flow for a Proposed Synthesis:

Caption: A plausible synthetic route for this compound starting from 2-amino-4-chlorobenzoic acid.

2.2. General Experimental Protocol (Hypothetical)

-

Synthesis of 7-Chloroquinazolin-4(3H)-one: 2-Amino-4-chlorobenzoic acid would be reacted with an excess of formamide at elevated temperatures (e.g., 160-180 °C) to induce cyclization and form the quinazolinone ring.

-

Chlorination: The resulting 7-chloroquinazolin-4(3H)-one would then be treated with a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) with a catalytic amount of dimethylformamide (DMF), under reflux conditions to convert the hydroxyl group at the 4-position and the hydrogen at the 2-position to chloro substituents.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

2.3. Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy: 1H and 13C NMR to confirm the proton and carbon framework.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

IR Spectroscopy: To identify characteristic functional group vibrations.

-

Elemental Analysis: To confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not well-documented, the broader class of quinazoline derivatives is known to exhibit a wide range of pharmacological activities, particularly as anticancer agents. Many quinazoline-based drugs function as inhibitors of protein kinases involved in cancer cell proliferation and survival.

3.1. Potential Molecular Targets

Based on the activities of structurally related compounds, this compound could potentially target:

-

Epidermal Growth Factor Receptor (EGFR): Many 4-substituted quinazolines are potent EGFR inhibitors. The chloro substituents on the quinazoline ring could influence its binding to the ATP-binding pocket of the EGFR kinase domain.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is another common mechanism for quinazoline-based anticancer drugs, leading to the suppression of angiogenesis.

-

Other Kinases: The quinazoline scaffold is a versatile platform for targeting other kinases implicated in cancer, such as those in the PI3K/Akt/mTOR pathway.

-

Succinate Dehydrogenase (SDH): There is a preliminary report suggesting that this compound may act as a succinate dehydrogenase (SDH) inhibitor, indicating potential as a nematicide.

3.2. Hypothetical Signaling Pathway: EGFR Inhibition

Given the prevalence of EGFR inhibition among quinazoline derivatives, a hypothetical mechanism of action for this compound could involve the disruption of the EGFR signaling cascade.

EGFR Signaling Pathway and Potential Inhibition:

Methodological & Application

Application Notes and Protocols for 2,4,7-Trichloroquinazoline as a Nematicidal Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,7-trichloroquinazoline as a promising nematicidal agent. This document details its proposed mechanism of action, summarizes available efficacy data for related compounds, and provides detailed protocols for its evaluation.

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The development of novel, effective, and environmentally sound nematicides is crucial for sustainable crop protection. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including nematicidal effects. Recent research has identified This compound as a potential nematicidal agent, believed to act through the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH).[1][2][3][4]

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound is hypothesized to exert its nematicidal activity by targeting and inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][5] Inhibition of SDH disrupts cellular respiration and energy production, leading to paralysis and eventual death of the nematode.[1]

Signaling Pathway of SDH Inhibition in Nematodes

The following diagram illustrates the proposed signaling pathway affected by this compound in nematodes.

Caption: Proposed mechanism of action of this compound via SDH inhibition.

Data Presentation: Nematicidal Activity

While specific quantitative data for this compound is not yet publicly available, the following tables summarize the nematicidal activity of other quinazoline derivatives and SDH inhibitors to provide a comparative context for researchers.

Table 1: Nematicidal Activity of Quinazoline Derivatives against Various Nematodes

| Compound | Nematode Species | LC50 (mg/L) | Exposure Time (h) | Reference |

| Compound K11 | Bursaphelenchus xylophilus | 7.33 | Not Specified | [1] |

| Compound K11 | Aphelenchoides besseyi | 6.09 | Not Specified | [1] |

| Compound K11 | Ditylenchus destructor | 10.95 | Not Specified | [1] |

| Compound Py23 (pyridazine) | Meloidogyne incognita | 4.9 | Not Specified | [6] |

| Compound Py23 (pyridazine) | Bursaphelenchus xylophilus | 1.7 | Not Specified | [6] |

| Compound C2 (pyrazine) | Bursaphelenchus xylophilus | 2.3 | Not Specified | [7] |

| Compound C2 (pyrazine) | Meloidogyne incognita | 3.3 | Not Specified | [7] |

Table 2: Nematicidal Activity of Known SDH Inhibitors against Various Nematodes

| Compound | Nematode Species | LC50 / EC50 (mg/L) | Exposure Time (h) | Reference |

| Fluopyram | Meloidogyne incognita | 0.13 | Not Specified | [8] |

| Cyclobutrifluram | Caenorhabditis elegans | Not Specified | Not Specified | [9] |

| Fluensulfone | Meloidogyne incognita | 0.29 | Not Specified | [8] |

| Se-p-methyl phenylselenobenzoate | Caenorhabditis elegans | 4.42 | Not Specified | [1] |

| Se-p-methyl phenylselenobenzoate | Meloidogyne incognita | 4.6 | Not Specified | [1] |

Experimental Protocols

The following protocols are adapted from established methodologies for testing nematicidal compounds and can be applied to evaluate this compound.

Protocol 1: In Vitro Nematicidal Activity Assay (Contact Killing Method)

This protocol outlines an in vitro assay to determine the direct contact toxicity of this compound against a target nematode species (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus, or Caenorhabditis elegans).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

-

Surfactant (e.g., Tween 20)

-

96-well microtiter plates

-

Synchronized culture of target nematodes (second-stage juveniles, J2s, are commonly used for plant-parasitic nematodes)

-

Pipettes and sterile tips

-

Inverted microscope

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Test Solutions: Prepare a series of dilutions of the stock solution in sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L). The final DMSO concentration should be kept below 1% in all test wells to avoid solvent toxicity.

-

Nematode Suspension: Prepare a suspension of nematodes in sterile distilled water and adjust the concentration to approximately 100-200 individuals per 50 µL.

-

Assay Setup:

-

Add 50 µL of each test solution to the wells of a 96-well plate.

-

Add 50 µL of the nematode suspension to each well.

-